N-(4-fluorophenethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide
Description
Historical Development of 1,2,3-Triazole Scaffolds
The 1,2,3-triazole nucleus emerged as a pharmacophore following Bladin’s 1885 isolation of its parent structure, though therapeutic exploitation accelerated only after Woolley’s 1944 discovery of azole antifungal activity. Early synthetic routes relied on azide-alkyne cycloadditions, but regiochemical unpredictability limited utility until the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) revolutionized access to 1,4-disubstituted triazoles. Meldal and Sharpless’ 2002 refinement enabled quantitative yields under mild conditions, transforming triazole chemistry from academic curiosity to industrial-scale drug development. Modern flow synthesis techniques using copper-on-charcoal catalysts now achieve >99% conversion in <130 seconds, as demonstrated in rufinamide production. These methodological advances underpin the triazole’s ubiquity in FDA-approved agents like cefatrizine, where the carboxamide-triazole hybrid structure enables β-lactamase resistance.
Significance of Pyrimidine-Substituted Triazole Compounds
Pyrimidine integration into triazole frameworks capitalizes on nucleotide analog strategies, where the heteroaromatic system mimics endogenous purine/pyrimidine bases. The thioether linkage in 5-((pyrimidin-2-ylthio)methyl) derivatives introduces a conformationally constrained sulfur atom, enhancing hydrophobic interactions and redox modulation potential. Recent studies on triazole-pyrimidine hybrids demonstrate dual neuroprotective and anti-neuroinflammatory effects via HMGB1/TLR4/NF-κB pathway inhibition, with IC~50~ values <10 μM in microglial assays. Sulfur’s polarizability facilitates π-stacking with aromatic residues in enzyme active sites, while the pyrimidine N1/N3 atoms participate in complementary hydrogen bonding—a synergy evident in antiviral agents targeting thymidylate synthase.
Role of Fluorinated Aromatic Substituents in Heterocyclic Chemistry
Fluorine’s electronegativity (χ = 4.0) and small atomic radius (1.47 Å) make 4-fluorophenethyl groups ideal for modulating electronic effects without steric hindrance. In the subject compound, fluorine’s -I effect withdraws electron density from the phenethyl ring, stabilizing charge-transfer interactions with aryl hydrocarbon receptors. Comparative studies show fluorinated triazoles exhibit 3–5× greater metabolic stability than non-fluorinated analogs in hepatic microsome assays, attributable to C-F bond inertia toward cytochrome P450 oxidation. The 4-fluoro orientation also imposes a dipole moment aligning with membrane phospholipid headgroups, enhancing blood-brain barrier permeability—a critical factor in neuroactive drug design.
Overview of Carboxamide Functionalities in Bioactive Molecules
Carboxamides at the triazole C4 position serve dual roles: as hydrogen bond donors/acceptors and as conformational locks. The planar amide group in N-(4-fluorophenethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide restricts rotation around the C-N axis, pre-organizing the molecule for target binding. Crystallographic data on similar triazole-carboxamides reveal bidentate interactions with kinase ATP pockets, where the amide carbonyl oxygen coordinates Mg²+ ions while the NH donates a hydrogen bond to backbone amides. This pharmacophoric motif appears in antiepileptic rufinamide, where the carboxamide contributes to voltage-gated sodium channel blockade.
Research Objectives and Scope
This article elucidates the synthetic, structural, and pharmacological dimensions of this compound, with three primary objectives:
- Synthetic Methodology : Evaluate CuAAC and flow chemistry approaches for constructing the triazole core, emphasizing regioselectivity and scalability.
- Structure-Activity Relationships : Correlate substituent effects (fluorophenethyl, pyrimidinylthio) with bioactivity profiles using comparative molecular field analysis (CoMFA).
- Therapeutic Potential : Investigate multimodal targeting mechanisms through in silico docking studies against cancer-related proteins (IDO1, EGFR) and neuroinflammatory markers (COX-2, iNOS).
Table 1: Key Synthetic Routes for 1,2,3-Triazole-4-Carboxamides
The integration of fluorine, pyrimidine, and carboxamide motifs positions this compound as a versatile candidate for addressing multidrug-resistant infections, neoplastic disorders, and neurodegenerative pathologies. Subsequent sections will elaborate on synthetic optimization and mechanistic studies underpinning its therapeutic promise.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6OS/c23-17-9-7-16(8-10-17)11-14-24-21(30)20-19(15-31-22-25-12-4-13-26-22)29(28-27-20)18-5-2-1-3-6-18/h1-10,12-13H,11,14-15H2,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTITDCPVWVPEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=C(C=C3)F)CSC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process, beginning with the preparation of the core triazole ring. This is achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The subsequent introduction of the phenyl and pyrimidin-2-ylthio groups involves selective functionalization reactions, including nucleophilic substitution and thiolation, under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis processes to accommodate larger batch sizes. This includes scaling up the cycloaddition reaction in batch reactors, followed by continuous flow techniques for subsequent functionalization steps. Process optimization focuses on maximizing yield, reducing reaction time, and minimizing by-products, often employing catalysts and automated systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: : Oxidative transformations using agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions with hydrides such as sodium borohydride.
Substitution: : Nucleophilic substitutions where the pyrimidin-2-ylthio group can be replaced under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate in acidic or neutral pH.
Reduction: : Sodium borohydride, lithium aluminum hydride in anhydrous solvents.
Substitution: : Nucleophiles such as thiols, amines in polar aprotic solvents.
Major Products
The major products of these reactions vary based on the conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce fully hydrogenated analogs. Substitution reactions generate derivatives with different functional groups replacing the pyrimidin-2-ylthio moiety.
Scientific Research Applications
Scientific Research Applications
1. Anticancer Activity
Research has shown that N-(4-fluorophenethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide exhibits promising anticancer properties. In vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds showed significant growth inhibition in tumor cell lines, suggesting that modifications to the triazole structure could enhance anticancer efficacy .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. Preliminary results indicate that it possesses moderate antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
3. Enzyme Inhibition
Another significant application is the inhibition of specific enzymes involved in disease pathways. For instance, this compound has shown potential as an inhibitor of phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways related to inflammation and cancer progression.
Case Study:
Research published in Bioorganic & Medicinal Chemistry Letters highlighted that triazole derivatives could effectively inhibit phosphodiesterase activity, leading to reduced inflammatory responses in cellular models .
Mechanism of Action
Molecular Targets and Pathways
N-(4-fluorophenethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or activate biological pathways, influencing cellular processes. For instance, it may bind to an enzyme's active site, altering its activity and impacting metabolic pathways.
Comparison with Similar Compounds
Key Observations :
- C5 Substituents : The pyrimidin-2-ylthio group in the target compound distinguishes it from analogs with simpler alkyl (e.g., isopropyl ) or aryl (e.g., trifluoromethyl ) groups. Sulfur-containing substituents like pyrimidin-2-ylthio may enhance metabolic stability compared to oxygen-based linkages.
- N1 Substituents : Fluorinated aryl/alkyl groups (e.g., 4-fluorophenethyl) are common in this class, likely improving pharmacokinetic properties via increased lipophilicity and resistance to oxidative metabolism .
- Carboxamide Variants: Substitutions at the carboxamide position (e.g., quinoline , thienopyrimidine ) correlate with target selectivity. The target compound’s 4-fluorophenethyl group may favor interactions with hydrophobic binding pockets.
Physicochemical Properties
- Lipophilicity : Fluorinated aryl groups (logP ~3–4) enhance blood-brain barrier penetration but may increase plasma protein binding.
- Solubility : Pyrimidin-2-ylthio’s sulfur atom could improve aqueous solubility compared to purely hydrophobic substituents (e.g., isopropyl ).
Biological Activity
N-(4-fluorophenethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activity. This article explores its synthesis, biological evaluation, and mechanisms of action, focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHF NO S |
| Molecular Weight | 434.5 g/mol |
| CAS Number | 1105209-58-2 |
The structural complexity of this compound suggests potential interactions with various biological targets, particularly in cancer therapy and antimicrobial applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that triazoles can inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. This inhibition leads to apoptosis in cancer cells.
Case Study Findings:
- Inhibition of Thymidylate Synthase: The compound was found to exhibit significant TS inhibitory activity with an IC value comparable to established chemotherapeutics like Pemetrexed .
- Cell Line Testing: In vitro studies demonstrated that derivatives of triazole showed antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). For instance, certain derivatives exhibited IC values as low as 1.1 μM against MCF-7 cells .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives are also noteworthy. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains.
Key Findings:
- Broad-Spectrum Activity: Studies have reported that triazole compounds exhibit significant activity against Escherichia coli and Staphylococcus aureus, with some derivatives showing MIC values in the range of 3.1 mg/mL .
- Mechanism of Action: The antimicrobial action is believed to stem from interference with bacterial cell wall synthesis and inhibition of specific metabolic pathways .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins involved in cancer proliferation and microbial resistance. These studies support the observed biological activities by illustrating how the compound interacts at a molecular level with biological targets.
Q & A
Q. Key Reaction Conditions Table
Methodological Note : Optimize stoichiometry (e.g., 1.1–1.3 equivalents of nucleophiles) and use inert atmospheres to prevent oxidation of thiol groups .
How can researchers confirm the structural integrity of this compound post-synthesis?
Basic
A combination of spectroscopic and crystallographic methods is critical:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm; triazole protons at δ 8.1–8.3 ppm) .
- X-ray crystallography : Resolve stereoelectronic effects (e.g., dihedral angles between triazole and pyrimidine rings, typically 12–15°) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 423.12) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
What strategies are effective in optimizing reaction yields when encountering conflicting solubility data?
Advanced
Low water solubility (common in fluorinated triazoles) can hinder reproducibility. Mitigation strategies include:
- Co-solvent systems : Use DMSO:water (1:4) or PEG-400 to enhance dissolution .
- Surfactant-assisted synthesis : Triton X-100 or CTAB micelles improve reagent miscibility .
- Structural tweaks : Introduce polar groups (e.g., hydroxyl or tertiary amines) without disrupting pharmacophores .
Case Study : A derivative with a 4-methylphenyl group showed 30% higher aqueous solubility than the parent compound due to reduced crystallinity .
How to design computational studies to predict the biological targets of this compound?
Advanced
Leverage quantum mechanics and molecular modeling:
- Docking simulations : Use AutoDock Vina or Schrödinger to screen kinase or GPCR targets (prioritize ATP-binding pockets due to triazole-pyrimidine motifs) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox activity or metabolic stability .
- MD simulations : Assess binding mode stability (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
Validation : Cross-reference computational predictions with in vitro assays (e.g., enzymatic inhibition IC₅₀) to refine models .
What analytical techniques resolve discrepancies in reported spectral data for this compound?
Advanced
Contradictions in NMR or MS data often arise from impurities or tautomerism. Solutions include:
- Dynamic NMR : Resolve tautomeric equilibria (e.g., triazole ring proton shifts at variable temperatures) .
- LC-MS/MS : Detect trace byproducts (e.g., des-fluoro analogs) with <0.1% abundance .
- Synchrotron XRD : Achieve sub-Å resolution to confirm bond lengths/angles (e.g., C–S bond: 1.78–1.82 Å) .
Example : A study resolved conflicting ¹³C NMR signals by identifying a minor rotameric form via NOESY .
How can researchers address conflicting bioactivity data across different assay platforms?
Advanced
Discrepancies may stem from assay conditions (e.g., pH, cofactors). Mitigation strategies:
- Standardized protocols : Use CLSI guidelines for IC₅₀ determination .
- Orthogonal assays : Validate enzyme inhibition with SPR (surface plasmon resonance) alongside fluorescence-based readouts .
- Meta-analysis : Pool data from PubChem BioAssay (AID 1259387) to identify outliers .
Case Study : A 20% variation in IC₅₀ values for a related triazole was traced to DMSO concentration differences (2% vs. 5%) .
What are the best practices for evaluating metabolic stability in preclinical studies?
Q. Advanced
- Liver microsome assays : Use human hepatocytes (≥85% viability) with LC-MS quantification of parent compound depletion .
- CYP450 profiling : Identify major metabolizing enzymes (e.g., CYP3A4) via isoform-specific inhibitors .
- Metabolite ID : HRMS/MS to detect phase I/II metabolites (e.g., hydroxylation at C5 of triazole) .
Data Interpretation : A t₁/₂ > 60 min in microsomes suggests suitability for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
